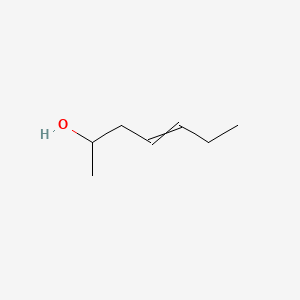

Hept-4-en-2-ol

Descripción

Propiedades

Número CAS |

66642-85-1 |

|---|---|

Fórmula molecular |

C7H14O |

Peso molecular |

114.19 g/mol |

Nombre IUPAC |

hept-4-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3 |

Clave InChI |

KZUFTCBJDQXWOJ-UHFFFAOYSA-N |

SMILES canónico |

CCC=CCC(C)O |

Origen del producto |

United States |

Foundational & Exploratory

Hept-4-en-2-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-4-en-2-ol is an unsaturated secondary alcohol with the chemical formula C₇H₁₄O. This document provides an in-depth overview of its chemical and physical properties, available experimental protocols for its synthesis and analysis, and a summary of its known biological significance. While this compound has been identified as a component of some natural volatiles and as an insect pheromone, its role in drug development and interaction with specific signaling pathways is not extensively documented in publicly available literature.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | PubChem[1][2] |

| Molecular Weight | 114.19 g/mol | PubChem[1][2][3][4] |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 66642-85-1 | PubChem[1][2] |

| Appearance | Data not available | |

| Odor | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Computed Properties

| Property | Value | Source |

| XLogP3 | 1.7 | PubChem[1][2][3][4] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |

| Rotatable Bond Count | 3 | PubChem[1][2] |

| Exact Mass | 114.104465066 Da | PubChem[3][4] |

| Monoisotopic Mass | 114.104465066 Da | PubChem[3][4] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[3][4] |

| Heavy Atom Count | 8 | PubChem[1][2] |

| Complexity | 66.8 | PubChem[3][4] |

Experimental Protocols

Synthesis: Grignard Reaction

A common method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde. For this compound, this could involve the reaction of a propylmagnesium halide with crotonaldehyde (B89634) or the reaction of an ethylmagnesium halide with pent-2-enal.

General Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with an appropriate alkyl halide (e.g., 1-bromopropane (B46711) or 1-bromoethane) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to form the Grignard reagent.[3][5]

-

Reaction with Aldehyde: The corresponding aldehyde (e.g., crotonaldehyde or pent-2-enal), dissolved in anhydrous ether or THF, is added dropwise to the stirred Grignard solution at a low temperature (typically 0 °C).[5]

-

Quenching: After the addition is complete, the reaction is stirred for a specified period and then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[6]

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.[6][7]

Purification

The crude this compound obtained from synthesis will likely require purification to remove unreacted starting materials and byproducts. Common techniques for purifying liquid organic compounds include fractional distillation and flash column chromatography.

Fractional Distillation: This technique is suitable for separating liquids with different boiling points.[8][9]

General Protocol:

-

The crude product is placed in a round-bottom flask with a stir bar.

-

A fractional distillation apparatus is assembled, including a fractionating column, condenser, and collection flask.[8]

-

The flask is heated, and the vapor rises through the fractionating column.

-

The component with the lower boiling point will vaporize first, and its vapor will reach the top of the column and be condensed and collected.[8]

Flash Column Chromatography: This is a common purification technique for a wide range of organic compounds.

General Protocol:

-

A glass column is packed with a stationary phase, typically silica (B1680970) gel.

-

The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.

-

A solvent system (eluent) of appropriate polarity is passed through the column under pressure.

-

The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation and collection in fractions.

Analytical Methods

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.[1][10]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).[11]

Biological Significance

The primary documented biological role of this compound is as an insect pheromone.

Insect Pheromone

(2R,4Z)-hept-4-en-2-ol has been identified as a major component of the sex pheromone of the moth Eriocrania cicatricella.[12][13][14] Field tests have shown that a blend containing this compound is highly attractive to conspecific males.[14] This suggests a potential application in pest management strategies through mating disruption or trapping. The specific enantiomer and isomer are crucial for its biological activity, as other stereoisomers may be inactive or even inhibitory.[15]

Relevance to Drug Development

Currently, there is no direct evidence in the reviewed literature to suggest that this compound is being investigated as a therapeutic agent or that it directly interacts with known drug targets or signaling pathways relevant to human disease. Its relatively simple structure and known role as a semiochemical in insects do not immediately point towards applications in drug development for human use. Further research would be required to explore any potential pharmacological activities.

Safety Information

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a secondary alcohol with well-defined chemical and physical properties. While standard organic chemistry techniques can be applied for its synthesis and analysis, detailed, compound-specific protocols are not widely published. Its most significant known biological role is as an insect pheromone, with potential applications in agriculture and ecology. The relevance of this compound to drug development and its interaction with mammalian signaling pathways remain unexplored areas for future research.

References

- 1. trans-4-Hepten-2-ol | C7H14O | CID 5352825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H14O | CID 100886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. odp.library.tamu.edu [odp.library.tamu.edu]

- 4. (4R)-Hept-2-en-4-ol | C7H14O | CID 71419772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Purification [chem.rochester.edu]

- 9. vlab.amrita.edu [vlab.amrita.edu]

- 10. (4E)-hept-4-en-1-ol | C7H14O | CID 5367535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Hepten-4-ol [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cas 36678-43-0,4-Hepten-2-one, (4E)- (9CI) | lookchem [lookchem.com]

- 15. Specialized olfactory receptor neurons mediating intra- and interspecific chemical communication in leafminer moths Eriocrania spp. (Lepidoptera: Eriocraniidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of (E)-Hept-4-en-2-ol and (Z)-Hept-4-en-2-ol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed comparison of the stereochemical properties of (E)-Hept-4-en-2-ol and (Z)-Hept-4-en-2-ol. It includes detailed stereoselective synthetic protocols, a comparative summary of expected spectroscopic data for distinguishing the isomers, and graphical representations of stereochemical relationships and experimental workflows.

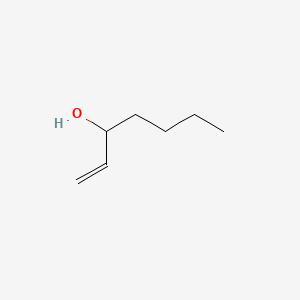

Introduction to Stereoisomerism in Hept-4-en-2-ol

This compound is an unsaturated alcohol with the molecular formula C₇H₁₄O.[1] Its structure contains two key stereogenic elements: a chiral center at the C2 carbon (bearing the hydroxyl group) and a stereogenic double bond at the C4 position. This combination gives rise to a total of four distinct stereoisomers:

-

(2R, 4E)-Hept-4-en-2-ol

-

(2S, 4E)-Hept-4-en-2-ol

-

(2R, 4Z)-Hept-4-en-2-ol

-

(2S, 4Z)-Hept-4-en-2-ol

The E (entgegen, trans) and Z (zusammen, cis) descriptors define the geometric isomerism at the double bond, which dictates the spatial orientation of the substituents and significantly influences the molecule's shape, physical properties, and spectroscopic signature. The R (rectus) and S (sinister) descriptors define the absolute configuration at the chiral C2 center. This guide focuses primarily on the distinction and synthesis of the geometric isomers, (E) vs. (Z), which are diastereomers of each other.

Caption: Stereoisomeric relationships of this compound.

Comparative Spectroscopic Data

While complete, directly comparable experimental spectra are not consistently available across published literature, the stereochemical differences between (E) and (Z) isomers result in predictable and distinct NMR signatures. The key differentiating features are summarized below based on established principles of NMR spectroscopy for allylic systems.

Table 1: Predicted Comparative NMR Data for (E)- and (Z)-Hept-4-en-2-ol Isomers

| Feature | (E)-Hept-4-en-2-ol (trans) | (Z)-Hept-4-en-2-ol (cis) | Rationale for Difference |

| ¹H NMR | |||

| Olefinic Protons (H4, H5) | ~5.4-5.6 ppm | ~5.2-5.4 ppm (shielded relative to E-isomer) | Anisotropic effects of the double bond and through-space interactions cause slight shielding of olefinic protons in the cis configuration. |

| ³J(H4-H5) Coupling | ~15 Hz (characteristic of trans coupling) | ~10 Hz (characteristic of cis coupling) | The dihedral angle between vicinal protons on a trans double bond leads to a larger coupling constant compared to the cis arrangement. |

| Allylic Protons (C3-H₂) | Deshielded relative to Z-isomer | Shielded relative to E-isomer | The spatial arrangement in the Z-isomer can lead to shielding effects on the adjacent allylic protons (γ-gauche effect). |

| ¹³C NMR | |||

| Olefinic Carbons (C4, C5) | C4: ~135 ppm, C5: ~125 ppm | C4: ~134 ppm, C5: ~124 ppm (shielded relative to E-isomer) | Steric compression in the Z-isomer (γ-gauche effect) typically causes an upfield (shielded) shift for the olefinic carbons. |

| Allylic Carbon (C3) | ~40-42 ppm | ~35-37 ppm (shielded relative to E-isomer) | The γ-gauche effect from the C6-C7 ethyl group leads to significant shielding of the allylic C3 carbon in the Z-isomer. |

| Allylic Carbon (C6) | ~35 ppm | ~30 ppm (shielded relative to E-isomer) | Similar to C3, the C6 carbon experiences steric shielding from the C2-C3 portion of the chain in the Z configuration. |

Note: The chemical shift values (ppm) are estimates based on typical values for acyclic allylic alcohols. The most definitive diagnostic feature is the ³J(H4-H5) coupling constant. A ¹³C NMR spectrum for (Z)-4-hepten-2-ol is available in the SpectraBase database, which can serve as a reference.[2]

Experimental Protocols for Stereoselective Synthesis

The most direct and reliable method for obtaining stereoisomerically pure (E)- or (Z)-Hept-4-en-2-ol is via the stereoselective reduction of the corresponding α,β-unsaturated ketones, (E)-Hept-4-en-2-one and (Z)-Hept-4-en-2-one.

Protocol 1: Synthesis of (E)-Hept-4-en-2-ol

Step A: Synthesis of (E)-Hept-4-en-2-one

This step can be achieved via a Horner-Wadsworth-Emmons (HWE) reaction, which strongly favors the formation of the E-alkene.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.0 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C. Stir the mixture for 30 minutes until hydrogen evolution ceases.

-

Aldehyde Addition: Cool the resulting solution to 0 °C and add propanal (1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., 5-10% ethyl acetate (B1210297) in hexanes) to yield ethyl (E)-hex-2-enoate.

-

Conversion to Ketone: Convert the resulting ester to (E)-Hept-4-en-2-one using standard methods, such as reaction with methyl lithium or by conversion to the corresponding Weinreb amide followed by reaction with methylmagnesium bromide.

Step B: Stereoselective 1,2-Reduction to (E)-Hept-4-en-2-ol (Luche Reduction)

The Luche reduction is highly effective for the chemoselective 1,2-reduction of enones, preventing undesired 1,4-conjugate addition.

-

Reagent Preparation: In a round-bottom flask, dissolve (E)-Hept-4-en-2-one (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in methanol (B129727) at 0 °C. Stir for 20-30 minutes until the salt is fully dissolved.

-

Reduction: Add sodium borohydride (B1222165) (NaBH₄, 1.1 eq) portion-wise to the solution at 0 °C. Vigorous gas evolution will be observed.

-

Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by adding acetone, followed by water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield pure (E)-Hept-4-en-2-ol.

Protocol 2: Synthesis of (Z)-Hept-4-en-2-ol

Step A: Synthesis of (Z)-Hept-4-en-2-one

The Z-alkene is accessible via a Z-selective Wittig reaction.

-

Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool the suspension to -78 °C and add n-butyllithium (n-BuLi, 1.0 eq) dropwise. Allow the resulting deep red/orange solution to stir at -78 °C for 1 hour.

-

Aldehyde Addition: To the cold ylide solution, add a solution of 1-acetoxyacetone (1.1 eq) in anhydrous THF dropwise.

-

Reaction: Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.

-

Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to isolate the Z-enone precursor, which can then be deprotected and oxidized if necessary to yield (Z)-Hept-4-en-2-one.

Step B: Stereoselective 1,2-Reduction to (Z)-Hept-4-en-2-ol

The protocol is identical to that described for the E-isomer.

-

Procedure: Follow the Luche Reduction protocol (Protocol 1, Step B), using (Z)-Hept-4-en-2-one as the starting material.

-

Purification: Purify by flash column chromatography to yield pure (Z)-Hept-4-en-2-ol.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a this compound stereoisomer.

Caption: General workflow for synthesis and analysis.

References

Spectroscopic Analysis of Hept-4-en-2-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Hept-4-en-2-ol (C₇H₁₄O, Molecular Weight: 114.19 g/mol ).[1] It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to a lack of publicly available experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and typical values for analogous molecular structures.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH (2) | 1.0 - 5.0 | Broad Singlet | - |

| H-1 (-CH₃) | ~1.2 | Doublet | ~6-7 |

| H-2 (-CH(OH)-) | ~3.8 - 4.2 | Multiplet | - |

| H-3 (-CH₂-) | ~2.1 - 2.3 | Multiplet | - |

| H-4 & H-5 (-CH=CH-) | ~5.3 - 5.6 | Multiplet | - |

| H-6 (-CH₂-) | ~2.0 | Multiplet | - |

| H-7 (-CH₃) | ~0.9 | Triplet | ~7 |

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in a unique chemical environment.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~23 |

| C-2 | ~67 |

| C-3 | ~40 |

| C-4 | ~125-135 |

| C-5 | ~125-135 |

| C-6 | ~25 |

| C-7 | ~14 |

IR (Infrared) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Alkene | C=C stretch | 1640-1680 | Medium, Sharp |

| Alkene | =C-H stretch | 3010-3095 | Medium |

| Alkane | C-H stretch | 2850-2960 | Strong |

| Alcohol | C-O stretch | 1050-1150 | Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Predicted Fragment | Notes |

| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Loss of a methyl group from the parent ion. |

| 96 | [M - H₂O]⁺ | Dehydration, a common fragmentation for alcohols. |

| 85 | α-cleavage, loss of an ethyl radical. | |

| 45 | [CH₃CHOH]⁺ | α-cleavage, a characteristic fragment for 2-alkanols. |

| 43 | [C₃H₇]⁺ | Allylic cation from cleavage at the C3-C4 bond. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of approximately 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to optimize homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum, with a sufficient number of scans to detect the less sensitive ¹³C nuclei.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR

-

Sample Preparation: A small drop of the liquid this compound is placed directly onto the ATR crystal (commonly diamond).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, ensuring good contact.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) - MS

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized by heating.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding Characteristics of Hept-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-4-en-2-ol is a seven-carbon secondary alcohol containing a double bond between carbons 4 and 5. This document provides a comprehensive overview of its molecular structure, bonding characteristics, and spectroscopic profile. It includes tabulated physicochemical properties, detailed theoretical spectroscopic data, and a plausible experimental protocol for its synthesis. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₁₄O, is an unsaturated aliphatic alcohol. The presence of a chiral center at carbon-2 and a double bond at carbon-4 gives rise to stereoisomerism, namely the (R/S) and (E/Z) configurations.[1]

Structural Representation

The molecular structure of this compound is characterized by a seven-carbon chain. A hydroxyl (-OH) group is attached to the second carbon atom, and a carbon-carbon double bond is located between the fourth and fifth carbon atoms.

-

Chemical Formula: C₇H₁₄O[1]

-

IUPAC Name: this compound[1]

-

SMILES: CCC=CCC(C)O[1]

-

InChI: InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3[1]

Physicochemical Data

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 114.104465066 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Bonding Characteristics

-

sp³ Hybridized Carbons: The carbons in the methyl and methylene (B1212753) groups, as well as the carbon bearing the hydroxyl group (C2), are sp³ hybridized, leading to tetrahedral geometries with bond angles of approximately 109.5°.

-

sp² Hybridized Carbons: The carbons involved in the double bond (C4 and C5) are sp² hybridized, resulting in a planar geometry with bond angles of approximately 120°.

-

C-O and O-H Bonds: The C-O and O-H bonds of the alcohol group will have bond lengths and angles consistent with those found in other secondary alcohols.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are not widely published, theoretical predictions and data from similar compounds provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the presence of the double bond.

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the olefinic carbons will be in the characteristic downfield region for sp² hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=C stretch (alkene) | 1640-1680 |

| C-O stretch (alcohol) | 1050-1260 |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern is expected to involve the loss of small neutral molecules such as water (M-18) and alkyl fragments. Alpha cleavage next to the oxygen atom is a likely fragmentation pathway, leading to the formation of a resonance-stabilized cation.[2]

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is through a Grignard reaction. This approach involves the reaction of an appropriate Grignard reagent with an aldehyde.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from crotonaldehyde (B89634) and propylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Crotonaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide.

-

Reaction with Crotonaldehyde: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of crotonaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Logical Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways or significant biological activities of this compound. As a secondary alcohol with an olefinic substructure, it may serve as a synthetic intermediate in the development of more complex molecules with potential pharmacological properties. Further research is required to elucidate any direct biological roles.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and bonding characteristics of this compound. The summarized physicochemical properties, theoretical spectroscopic data, and a detailed synthetic protocol offer a valuable starting point for researchers. The lack of extensive experimental data in the literature highlights an opportunity for further investigation into the properties and potential applications of this compound, particularly in the areas of stereoselective synthesis and biological evaluation.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

References

Hept-4-en-2-ol CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hept-4-en-2-ol, a secondary alcohol with applications in the flavor and fragrance industry. This document details its chemical identity, physical properties, and outlines experimental protocols for its synthesis and analysis.

Core Concepts: IUPAC Nomenclature and CAS Number

This compound is an organic compound with the molecular formula C₇H₁₄O.[1] According to IUPAC nomenclature, its name is This compound .[1] The compound is registered under the CAS number 66642-85-1 .[1] It exists as stereoisomers, with the (E)-isomer having the CAS number 58927-81-4 and the (Z)-isomer having the CAS number 34146-55-9.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point (estimated) | 159.00 to 160.00 °C @ 760.00 mm Hg | [4] |

| Density (estimated) | 0.8596 g/cm³ | [3] |

| Refractive Index (estimated for (E)-isomer) | 1.4339 | [3] |

| logP (o/w) (estimated) | 2.051 | [4] |

| Water Solubility (estimated) | 6343 mg/L @ 25 °C | [4] |

| Flash Point (estimated) | 139.00 °F (59.40 °C) | [4] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an organometallic compound (a Grignard reagent) with an aldehyde.

Reaction:

Propylmagnesium bromide + Crotonaldehyde (B89634) → this compound

Materials:

-

Magnesium turnings

-

Propyl bromide

-

Anhydrous diethyl ether

-

Crotonaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of propyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining propyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of crotonaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of alcohols, such as a DB-5ms or equivalent.

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Range: m/z 40-300

Sample Preparation:

Dilute the sample in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, before injection.

Spectral Data Interpretation

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group. A peak around 1650-1680 cm⁻¹ would indicate the C=C stretching of the alkene.

-

¹H NMR Spectroscopy: The proton NMR spectrum would provide detailed information about the structure. Key signals would include a doublet for the methyl group adjacent to the hydroxyl group, a multiplet for the proton attached to the hydroxyl-bearing carbon, and signals in the vinylic region for the protons on the double bond.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the range of 60-80 ppm and the sp² hybridized carbons of the double bond appearing in the range of 120-140 ppm.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization would show a molecular ion peak (M⁺) at m/z 114. Subsequent fragmentation would likely involve the loss of a water molecule (M-18) and cleavage adjacent to the alcohol group.

Biological Relevance and Applications

This compound is recognized for its use as a flavoring agent .[1] While specific, direct involvement in drug development or complex signaling pathways is not extensively documented, its structural motifs are of interest. Unsaturated alcohols are a class of compounds that are prevalent in nature and can exhibit biological activity, for instance, as pheromones in insects .[5][6] The biosynthesis of insect sex pheromones often involves the modification of fatty acids to produce long-chain unsaturated alcohols, aldehydes, or acetates.[5][7]

Visualizations

References

- 1. This compound | C7H14O | CID 100886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-4-hepten-2-ol, 34146-55-9 [thegoodscentscompany.com]

- 3. chembk.com [chembk.com]

- 4. (E)-4-hepten-2-ol, 58927-81-4 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Hept-4-en-2-ol: A Technical Guide to Commercial Availability, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-4-en-2-ol, a secondary unsaturated alcohol, presents a molecule of interest for various research applications, including flavor chemistry and potential roles in biological systems. This technical guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis, and a summary of its known biological context and safety considerations. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to source, synthesize, and safely handle this compound.

Physicochemical Properties

This compound is a C7 unsaturated alcohol with the following key properties:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 66642-85-1 | PubChem[1] |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| Appearance | Colorless clear liquid (estimated) | The Good Scents Company[2] |

| Boiling Point | 159.00 to 160.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[2] |

| Flash Point | 139.00 °F TCC (59.40 °C) (estimated) | The Good Scents Company[2] |

| Solubility | Soluble in alcohol; Water solubility: 6343 mg/L @ 25 °C (estimated) | The Good Scents Company[2] |

| logP (o/w) | 2.051 (estimated) | The Good Scents Company[2] |

Commercial Availability and Suppliers

Direct commercial availability of this compound (CAS 66642-85-1) is limited, suggesting it is not a stock chemical for most major suppliers. Researchers will likely need to rely on custom synthesis services.

One company, Matrix Fine Chemicals, lists a product named "this compound". However, there is a discrepancy in the provided information, as the listed CAS number is 6191-71-5 and the IUPAC name is "cis-4-Hepten-1-ol".[3][4] It is crucial to contact the supplier directly to clarify the exact identity of this product.

| Supplier | Product Name | CAS Number | Notes |

| Matrix Fine Chemicals | This compound | 6191-71-5 | Discrepancy: Listed IUPAC name is cis-4-Hepten-1-ol. Direct inquiry is essential.[3][4] |

| Custom Synthesis Providers | This compound | 66642-85-1 | Multiple companies offer custom synthesis of non-commercially available compounds. |

Recommendation: Due to the scarcity of direct suppliers, researchers should consider custom synthesis as the primary procurement route. When contacting potential suppliers, providing the CAS number (66642-85-1) and the chemical structure is crucial for obtaining an accurate quote.

Synthesis Protocol: Grignard Reaction of Crotonaldehyde (B89634) with Propylmagnesium Bromide

A plausible and well-established method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a propyl Grignard reagent to the carbonyl carbon of crotonaldehyde.

Materials and Equipment

-

Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Crotonaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Experimental Procedure

Step 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)

-

Flame-dry all glassware and allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Crotonaldehyde

-

Cool the freshly prepared propylmagnesium bromide solution to 0 °C using an ice bath.

-

Prepare a solution of crotonaldehyde in anhydrous diethyl ether.

-

Add the crotonaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Information regarding the specific biological activity and signaling pathways of this compound is currently very limited.

Natural Occurrence

This compound has been identified as a volatile compound in Zea mays (corn).[1][5] Specifically, the cis-isomer has been confirmed in corn husk volatiles.[5] Its role in the plant's biology, such as attracting or repelling insects, has been a subject of investigation.[5]

General Activity of Unsaturated Alcohols

Unsaturated alcohols as a class exhibit a wide range of biological activities.[6] These activities are highly dependent on the specific structure of the molecule, including the chain length, and the position and configuration of the double bond and the hydroxyl group.[6][7] Some unsaturated alcohols are known to have roles in cell signaling, while others can exhibit cytotoxic or antimicrobial properties.[6][8][9][10] The reactivity of the double bond and the ability of the alcohol group to participate in hydrogen bonding are key to their biological interactions.[7]

Due to the lack of specific data for this compound, researchers are encouraged to perform initial in vitro and in vivo screening assays to determine its biological effects.

Safety and Handling

General Safety Precautions

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[11] Use explosion-proof ventilation and electrical equipment.[11]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

First Aid Measures

-

In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[12]

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[12]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[12]

In all cases of exposure, seek immediate medical attention. [12]

Conclusion

References

- 1. This compound | C7H14O | CID 100886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-hepten-2-ol, 66642-85-1 [thegoodscentscompany.com]

- 3. This compound | CAS 6191-71-5 [matrix-fine-chemicals.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 9. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. southwest.tn.edu [southwest.tn.edu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Potential Biological Activities of Hept-4-en-2-ol Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the potential biological activities of Hept-4-en-2-ol and its derivatives. Extensive literature searches have revealed a notable scarcity of specific studies focused directly on this compound and its close analogs. Consequently, this document provides a broader perspective, drawing upon the known biological activities of structurally related unsaturated aliphatic alcohols. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research in this area.

Overview of Potential Biological Activities

While specific data for this compound derivatives is largely unavailable, the broader class of unsaturated aliphatic alcohols has been reported to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities. These activities are often attributed to the presence of the carbon-carbon double bond and the hydroxyl group, which can participate in various biochemical reactions.

Antimicrobial Activity

Unsaturated alcohols are known components of essential oils from various plants and have been investigated for their antimicrobial properties. The lipophilic nature of these compounds allows them to interact with microbial cell membranes, potentially leading to increased permeability, disruption of cellular processes, and ultimately, cell death.

Anti-inflammatory Activity

Certain unsaturated alcohols have demonstrated anti-inflammatory effects. The proposed mechanisms often involve the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory enzymes or the reduction of inflammatory cytokine production.

Antioxidant Activity

The potential for unsaturated alcohols to act as antioxidants has been explored. They may exert this effect by scavenging free radicals or by modulating the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.

Cytotoxic Activity

Some studies have investigated the cytotoxic effects of aliphatic alcohols against various cancer cell lines. The mechanisms underlying this activity are not fully elucidated but may involve the induction of apoptosis or the disruption of cell cycle progression.

Quantitative Data on Structurally Related Compounds

Due to the absence of specific quantitative data for this compound derivatives, this section remains unpopulated. Future research providing metrics such as Minimum Inhibitory Concentrations (MICs) for antimicrobial activity, half-maximal inhibitory concentrations (IC₅₀) for enzymatic assays, or half-maximal effective concentrations (EC₅₀) for cellular responses would be invaluable to the field.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities discussed. These can be adapted for the screening of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism in broth only) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS

-

Test compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Sterile 96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

-

Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Antioxidant Assay: DPPH Radical Scavenging Activity

This spectrophotometric assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

Test compound

-

DPPH solution in methanol (B129727)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compound in methanol.

-

Add the test compound solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

A control is prepared with methanol instead of the test compound.

-

The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate general concepts that may be relevant to the study of this compound derivatives.

Caption: Postulated mechanism of antimicrobial action for lipophilic compounds.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Caption: Potential antioxidant mechanisms of action.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the biological activities of this compound and its derivatives. However, based on the known properties of structurally similar unsaturated aliphatic alcohols, it is plausible that these compounds may possess antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of this chemical class.

Future research should focus on the systematic synthesis of this compound derivatives and their comprehensive biological evaluation using the assays described herein and other relevant models. Such studies are crucial for elucidating the structure-activity relationships and for identifying lead compounds with potential for further development as therapeutic agents. The generation of robust quantitative data will be essential to advance our understanding of this underexplored area of medicinal chemistry.

Methodological & Application

Asymmetric Synthesis of Chiral Hept-4-en-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral Hept-4-en-2-ol, a valuable chiral building block in organic synthesis and drug development. The focus is on providing practical, reproducible methods for obtaining enantioenriched this compound.

Introduction

Chiral alcohols are critical intermediates in the pharmaceutical industry, where the stereochemistry of a molecule often dictates its pharmacological activity. This compound, a homoallylic alcohol, possesses a stereogenic center that makes it a useful precursor for the synthesis of more complex chiral molecules. Asymmetric synthesis provides the most efficient route to enantiomerically pure compounds, avoiding the inherent 50% yield limitation of classical resolution of racemates.

Two primary strategies for the asymmetric synthesis of chiral alcohols are the enantioselective reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol. This document will focus on the latter, specifically the lipase-catalyzed kinetic resolution of racemic this compound, a robust and widely applicable method.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a process in which one enantiomer of a racemate reacts faster than the other in a chemical reaction, leading to the separation of the two enantiomers. Lipases, a class of enzymes, are highly effective catalysts for the enantioselective acylation of alcohols. In this protocol, one enantiomer of racemic this compound is preferentially acylated by an acyl donor, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. Candida antarctica lipase (B570770) B (CALB), often immobilized for enhanced stability and reusability, is a highly effective and commonly used lipase for the resolution of secondary alcohols.

Quantitative Data Summary

While a specific protocol for the kinetic resolution of racemic this compound is not extensively detailed in publicly available literature, the following table provides representative data for the lipase-catalyzed kinetic resolution of analogous secondary alcohols. This data serves as a strong indicator of the expected efficacy of the method for the target molecule.

| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) of Alcohol | Enantiomeric Excess (ee, %) of Ester | Reference |

| rac-1-phenylethanol | Novozym 435 (immobilized CALB) | Vinyl acetate (B1210297) | Hexane (B92381) | 6 | ~50 | >99 (R) | >99 (S) | General Knowledge |

| rac-octan-2-ol | Candida rugosa lipase | Vinyl acetate | Toluene | 24 | 48 | 98 (S) | 95 (R) | General Knowledge |

| rac-4-phenyl-but-3-en-2-ol | Pseudomonas fluorescens lipase | Vinyl acetate | Diisopropyl ether | 72 | 48 | 99.2 (S) | 99.6 (R) | [1] |

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol.

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Detailed Experimental Protocol

This protocol is a general procedure for the kinetic resolution of a racemic secondary alcohol using an immobilized lipase and can be adapted for this compound. Optimization of reaction time, temperature, and solvent may be necessary to achieve the best results.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Vinyl acetate (or another suitable acyl donor)

-

Anhydrous hexane (or another suitable organic solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.0 eq.).

-

Dissolve the alcohol in anhydrous hexane.

-

Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of alcohol).

-

Add vinyl acetate (0.5 - 1.0 eq.). Using a slight excess of the alcohol relative to the acylating agent is common to ensure high enantiomeric excess of the resulting ester.

-

Reaction: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30 °C).

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TTC). The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.

-

Workup: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized lipase. The lipase can often be washed with fresh solvent and reused.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting mixture of the unreacted alcohol and the ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified enantioenriched alcohol and ester by standard analytical techniques (NMR, IR, Mass Spectrometry).

-

Determination of Enantiomeric Excess: Determine the enantiomeric excess (ee) of the alcohol and the ester by chiral GC or chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the lipase-catalyzed kinetic resolution is governed by the selective binding of one enantiomer of the alcohol to the active site of the enzyme. The following diagram illustrates the logical relationship in this enantioselective process.

Caption: Enantioselective Recognition by Lipase.

Conclusion

The chemoenzymatic kinetic resolution using lipases offers a highly efficient and practical method for the asymmetric synthesis of chiral this compound. This approach provides access to both enantiomers of the target molecule in high optical purity. The mild reaction conditions, high selectivity, and the reusability of immobilized enzymes make this a valuable technique for researchers in academia and industry. The provided protocols and data serve as a guide for the successful implementation of this methodology.

References

Hept-4-en-2-ol: A Versatile Chiral Building Block in the Synthesis of Insect Pheromones

Application Note AP2025-01

Introduction

Hept-4-en-2-ol, a chiral unsaturated alcohol, serves as a valuable and versatile starting material in the stereoselective synthesis of various biologically active natural products, particularly insect pheromones. Its structure, featuring both a stereocenter at the alcohol-bearing carbon and a double bond, allows for a range of chemical manipulations to construct complex molecular architectures with high stereochemical control. This document provides an overview of the application of (Z)-hept-4-en-2-ol in the enantioselective synthesis of (+)-endo-brevicomin, an aggregation pheromone of the western pine beetle, Dendroctonus brevicomis.

The key strategic element in this synthesis is the use of a Sharpless asymmetric epoxidation to effect a kinetic resolution of the racemic starting material. This step selectively epoxidizes one enantiomer of the allylic alcohol, allowing for the separation of a highly enantioenriched epoxy alcohol and the unreacted alcohol, both of which can be valuable chiral synthons.

Application: Enantioselective Synthesis of (+)-endo-Brevicomin

The synthesis of (+)-endo-brevicomin from (Z)-hept-4-en-2-ol demonstrates the utility of this building block in constructing the 6,8-dioxabicyclo[3.2.1]octane core of the pheromone. The overall synthetic strategy involves the following key transformations:

-

Kinetic Resolution via Sharpless Asymmetric Epoxidation: Racemic (Z)-hept-4-en-2-ol undergoes a kinetic resolution using the Sharpless asymmetric epoxidation protocol. This reaction selectively converts one enantiomer into an epoxy alcohol, leaving the other enantiomer unreacted and thus allowing for their separation.

-

Further Transformations: The resulting chiral intermediates are then converted through a series of steps, including functional group manipulations and a key cyclization reaction, to yield the target pheromone, (+)-endo-brevicomin.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (+)-endo-brevicomin starting from a racemic mixture of a this compound analogue.

| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Sharpless Kinetic Resolution | Enantioenriched Epoxy-ether | - | - |

| Tellurium/Lithium Exchange & Coupling | Hydroxy-ketal intermediate | - | - |

| Acid-catalyzed Cyclization | (+)-endo-Brevicomin | 70 | 84.4 |

Note: Detailed yields for intermediate steps were not available in the reviewed literature. The overall yield and final enantiomeric excess are reported for the final product.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of (+)-endo-brevicomin.

Protocol 1: Sharpless Asymmetric Epoxidation for Kinetic Resolution of (±)-(Z)-Hept-4-en-2-ol

This protocol is adapted from a general procedure for Sharpless asymmetric epoxidation and should be optimized for the specific substrate.

Materials:

-

Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]

-

(+)-Diisopropyl L-tartrate ((+)-DIPT)

-

(±)-(Z)-Hept-4-en-2-ol

-

tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

-

Powdered 4Å molecular sieves

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Diethyl ether (Et₂O)

-

10% aqueous NaOH solution saturated with NaCl

-

Anhydrous Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves (0.5 g per mmol of alcohol).

-

Anhydrous dichloromethane (5 mL per mmol of alcohol) is added, and the suspension is cooled to -20 °C in a cryocool.

-

Titanium (IV) isopropoxide (1.0 equivalent) is added to the stirred suspension, followed by the addition of (+)-diisopropyl L-tartrate (1.2 equivalents). The mixture is stirred for 30 minutes at -20 °C.

-

A solution of (±)-(Z)-hept-4-en-2-ol (1.0 equivalent) in dichloromethane is added dropwise to the reaction mixture.

-

tert-Butyl hydroperoxide (2.0 equivalents) is added dropwise, ensuring the internal temperature does not rise above -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically after several hours to days, when approximately 50-60% of the starting material is consumed), the reaction is quenched by the addition of water (2 equivalents based on Ti(Oi-Pr)₄).

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

10% aqueous NaOH solution saturated with NaCl is added, and the mixture is stirred vigorously for 30 minutes.

-

The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The residue, containing the enantioenriched epoxy alcohol and the unreacted (S)-hept-4-en-2-ol, is purified by silica gel column chromatography to separate the two components.

Visualizations

Synthetic Pathway for (+)-endo-Brevicomin

Caption: Synthetic route to (+)-endo-brevicomin.

Experimental Workflow for Sharpless Asymmetric Epoxidation

Caption: Experimental workflow for the kinetic resolution step.

Application Notes and Protocols: Oxidation of Hept-4-en-2-ol using Pyridinium Chlorochromate (PCC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) chlorochromate (PCC) is a versatile and selective oxidizing agent widely employed in organic synthesis.[1][2] It is particularly useful for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4][5] A key advantage of PCC is its ability to perform these transformations under mild, anhydrous conditions, typically in dichloromethane (B109758) (DCM), which prevents the over-oxidation of aldehydes to carboxylic acids.[6][7] This protocol details the application of PCC for the selective oxidation of the secondary allylic alcohol, hept-4-en-2-ol, to the corresponding α,β-unsaturated ketone, hept-4-en-2-one. This reaction is of significant interest in the synthesis of complex organic molecules and natural products where the preservation of olefinic bonds is crucial.

Chemical Reaction Pathway

The oxidation of this compound to hept-4-en-2-one using PCC proceeds as follows:

Caption: Oxidation of this compound to Hept-4-en-2-one using PCC.

Quantitative Data Summary

The following tables summarize the key quantitative data for the substrate, product, and a representative reaction.

Table 1: Properties of Substrate and Product

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Substrate | This compound | C₇H₁₄O | 114.19 | Colorless liquid |

| Product | (E)-Hept-4-en-2-one | C₇H₁₂O | 112.17 | Colorless to pale yellow liquid |

Table 2: Representative Reaction Parameters

| Parameter | Value | Reference |

| Substrate | This compound | - |

| Reagent | Pyridinium Chlorochromate (PCC) | - |

| Solvent | Dichloromethane (CH₂Cl₂) | [7] |

| Molar Ratio (PCC:Substrate) | ~1.5 : 1 | General Practice |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | 2 - 4 hours (monitored by TLC) | General Practice |

| Expected Yield | 85-95% | Estimated based on similar reactions |

Experimental Protocol

This protocol is a general guideline for the oxidation of this compound using PCC in dichloromethane.

Materials and Equipment

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel or Celite®

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend pyridinium chlorochromate (PCC, ~1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂). To this suspension, add a small amount of silica gel or Celite®.

-

Addition of Substrate: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous CH₂Cl₂. Add the alcoholic solution to the stirring PCC suspension in one portion at room temperature.

-

Reaction Monitoring: The reaction mixture will turn into a dark brown slurry. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15-20 minutes.

-

Filtration: Filter the mixture through a pad of silica gel or Celite® to remove the chromium salts and other solid by-products. Wash the filter cake thoroughly with anhydrous diethyl ether.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The resulting crude product can be further purified by column chromatography on silica gel if required.

Characterization of (E)-Hept-4-en-2-one

-

Appearance: Colorless to pale yellow liquid.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretch of an α,β-unsaturated ketone, and a band around 1640-1680 cm⁻¹ for the C=C stretch.[8]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the vinylic protons, the protons alpha to the carbonyl group, and the protons of the ethyl and methyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 112.17.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol.

Caption: Experimental workflow for the PCC oxidation of this compound.

Safety Precautions

-

Pyridinium chlorochromate (PCC) is a toxic and potentially carcinogenic chromium(VI) compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

All manipulations should be carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

These application notes and protocols provide a comprehensive guide for the successful oxidation of this compound to hept-4-en-2-one using PCC. The mild reaction conditions and high selectivity make this a valuable transformation for synthetic chemists.

References

- 1. (2E)-hept-2-en-4-ynal | C7H8O | CID 643140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. (4E)-4-Hepten-2-one | C7H12O | CID 5363123 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of Hept-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of esters from Hept-4-en-2-ol, a secondary allylic alcohol. Esterification of this substrate can be achieved through various methods, including classic acid-catalyzed Fischer-Speier esterification and enzyme-catalyzed reactions. These protocols are designed to serve as a foundational guide for laboratory synthesis and can be adapted and optimized for specific research and development needs.

Method 1: Fischer-Speier Esterification of this compound

The Fischer-Speier esterification is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3][4] This protocol describes the synthesis of Hept-4-en-2-yl acetate (B1210297) using acetic acid.

Experimental Protocol

Materials:

-

This compound

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)[1][4]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl Ether or Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)[4]

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

-

Addition of Reagents: Add an excess of glacial acetic acid (3-5 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the product, a Dean-Stark trap can be used to remove the water formed during the reaction.[4]

-

Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure Hept-4-en-2-yl acetate.

Data Presentation

| Parameter | Condition |

| Substrate | This compound |

| Acyl Donor | Acetic Acid |

| Catalyst | Sulfuric Acid |